molecular formula C11H15NO B1661301 4-(Methylamino)-1-phenylbutan-1-one CAS No. 89434-18-4

4-(Methylamino)-1-phenylbutan-1-one

Katalognummer: B1661301
CAS-Nummer: 89434-18-4
Molekulargewicht: 177.24
InChI-Schlüssel: FATHLVFIKNGZAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylamino)-1-phenylbutan-1-one is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This phenylbutylamine derivative features a methylamino group at the four-carbon position, making it a structural analog of other researched cathinones. Its molecular framework is key for studying structure-activity relationships within this class of compounds. In research settings, this compound is primarily utilized in medicinal chemistry as a building block for the synthesis of more complex molecules. Its potential interactions with monoamine transporters in the brain also make it a candidate for neuroscience studies , particularly in vitro investigations aimed at understanding transporter kinetics and receptor binding profiles. Research on closely related cathinones, such as butylone and pentylone, shows they can act as substrates or blockers for dopamine (DAT) and serotonin (SERT) transporters, influencing neurotransmitter levels in the brain . These studies help elucidate mechanisms of psychostimulant drugs and are vital for neuropharmacology. As a supplier, we provide this chemical for For Research Use Only . It is strictly intended for laboratory investigations and is not for human diagnostic or therapeutic use, or for any veterinary applications. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

CAS-Nummer

89434-18-4

Molekularformel

C11H15NO

Molekulargewicht

177.24

IUPAC-Name

4-(methylamino)-1-phenylbutan-1-one

InChI

InChI=1S/C11H15NO/c1-12-9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3

InChI-Schlüssel

FATHLVFIKNGZAA-UHFFFAOYSA-N

SMILES

CNCCCC(=O)C1=CC=CC=C1

Kanonische SMILES

CNCCCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Buphedrone vs. 4-(Methylamino)-1-phenylbutan-1-one

  • Buphedrone (2-(Methylamino)-1-phenylbutan-1-one): Structure: The methylamino group is at the second carbon of the butanone chain. Pharmacology: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to other cathinones. Legal Status: Listed as a controlled substance under the Misuse of Drugs Act (e.g., Singapore) due to its stimulant effects . Key Difference: The position of the methylamino group alters metabolic pathways and receptor binding affinity compared to the fourth-carbon analog.

Chain Length Variants: Pentedrone

  • Pentedrone (2-(Methylamino)-1-phenylpentan-1-one): Structure: Features a five-carbon chain (pentanone) with the methylamino group at the second carbon. Pharmacology: Longer alkyl chains may delay metabolism, prolonging duration of action. Legal Status: Also regulated under drug control laws .

Substituent Modifications: 4-Methylbuphedrone and MEAP

  • 4-Methylbuphedrone (2-(Methylamino)-1-(4-methylphenyl)butan-1-one): Structure: Includes a methyl group at the para position of the phenyl ring. Impact: Enhances lipophilicity and alters receptor interactions. Regulated under Schedule IV in some jurisdictions .
  • MEAP (2-(Ethylamino)-1-(4-methylphenyl)pentan-1-one): Structure: Combines an ethylamino group (vs. methyl) and a pentanone chain. Analytical Note: Mislabeled products (e.g., "4-MPD") often contain MEAP instead of pentedrone, highlighting the importance of structural verification .

Amino Group Variations: 4-[(2-Aminoethyl)amino]-1-phenyl-1-butanone

  • Structure: Contains a bis-aminoethyl group at the fourth carbon.

Chemical and Analytical Comparisons

Spectroscopic Differentiation

  • ¹H NMR: Methylamino group positioning (C2 vs. C4) generates distinct splitting patterns. For example, buphedrone (C2) shows different aromatic proton shifts compared to 4-(Methylamino)-1-phenylbutan-1-one .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 177 for 4-(Methylamino)-1-phenylbutan-1-one) differ from analogs like MEAP (m/z 219) due to ethylamino and methylphenyl substituents .

Pharmacological and Legal Implications

Receptor Interactions

  • Cathinone Analogs: Methylamino positioning (C2 vs. C4) affects dopamine transporter (DAT) and serotonin transporter (SERT) binding. C2-substituted analogs (e.g., buphedrone) generally exhibit higher stimulant potency .
  • Ethylamino Derivatives: Ethyl substitution (e.g., MEAP) may reduce metabolic degradation compared to methyl groups, prolonging effects .

Regulatory Landscape

  • Controlled Substances: Minor structural changes (e.g., phenyl ring methylation, chain elongation) lead to reclassification. For example, 4-methylbuphedrone is explicitly listed in Schedule IV, while MEAP evades detection due to mislabeling .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Legal Status
4-(Methylamino)-1-phenylbutan-1-one C₁₁H₁₅NO 177.24 Methylamino at C4 Variable
Buphedrone C₁₁H₁₅NO 177.24 Methylamino at C2 Controlled
Pentedrone C₁₂H₁₇NO 191.27 Pentanone chain, methylamino at C2 Controlled
MEAP C₁₃H₁₉NO 205.30 Ethylamino, 4-methylphenyl, pentanone Often unregulated

Table 2: Analytical Signatures

Compound Name ¹H NMR Key Shifts (ppm) Mass Spec (m/z)
4-(Methylamino)-1-phenylbutan-1-one 2.45 (CH₂), 3.10 (N-CH₃) 177 (M⁺)
Buphedrone 2.70 (CH₂), 2.95 (N-CH₃) 177 (M⁺)
MEAP 2.80 (CH₂), 1.20 (CH₂CH₃) 219 (M⁺)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methylamino)-1-phenylbutan-1-one, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Reductive amination : React 1-phenylbutan-1-one with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Optimize pH (4–6) and temperature (25–40°C) to minimize by-products like over-alkylation .
  • Grignard addition : Use a phenylmagnesium bromide intermediate followed by oxidation and amination steps. Control solvent polarity (THF or diethyl ether) to stabilize intermediates .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-(Methylamino)-1-phenylbutan-1-one?

  • NMR :

  • ¹H NMR : Look for a singlet at δ 2.3–2.5 ppm (N–CH₃), a triplet at δ 2.8–3.1 ppm (CH₂ adjacent to ketone), and aromatic protons at δ 7.3–7.5 ppm .
  • ¹³C NMR : Peaks at δ 208–210 ppm (ketone C=O), δ 45–50 ppm (N–CH₃), and aromatic carbons at δ 125–140 ppm .
    • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .
    • Mass spectrometry : Molecular ion peak at m/z 191 (C₁₁H₁₃NO⁺) with fragmentation patterns indicating loss of methylamine (Δ m/z 31) .

Q. What are the key physicochemical properties (solubility, stability) of 4-(Methylamino)-1-phenylbutan-1-one under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water. Adjust pH to enhance aqueous solubility via protonation of the amine group .
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Store in amber vials at –20°C under inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How can researchers differentiate 4-(Methylamino)-1-phenylbutan-1-one from its positional isomers (e.g., 2-methylamino derivatives) using advanced analytical methods?

  • X-ray crystallography : Resolve crystal structures to confirm substituent positions. The 4-substituted isomer exhibits distinct unit cell parameters compared to 2-substituted analogs .
  • 2D NMR (COSY, HSQC) : Correlate coupling between the methylamino group and adjacent protons. For 4-substituted isomers, long-range coupling (J = 2–4 Hz) between N–CH₃ and aromatic protons is absent, unlike 2-substituted derivatives .

Q. What experimental strategies can elucidate the biological activity of 4-(Methylamino)-1-phenylbutan-1-one, particularly its interactions with neurotransmitter systems?

  • In vitro assays :

  • Radioligand binding assays (e.g., for serotonin/dopamine transporters) using HEK293 cells transfected with human SERT/DAT .
  • Functional activity: Measure neurotransmitter uptake inhibition (IC₅₀ values) via liquid scintillation counting .
    • In silico modeling : Dock the compound into crystal structures of monoamine transporters (PDB: 5I73) using AutoDock Vina to predict binding affinities .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity or synthetic yields) for 4-(Methylamino)-1-phenylbutan-1-one?

  • Reproducibility protocols :

  • Standardize reaction conditions (solvent purity, catalyst batch) and validate analytical methods (e.g., HPLC with a C18 column, 70:30 MeOH/H₂O) .
  • Collaborative inter-laboratory studies to compare results under controlled parameters .
    • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets and assess methodological variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.